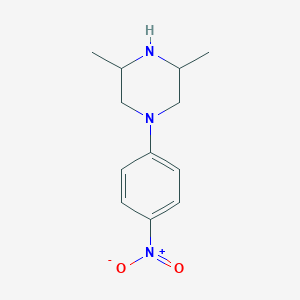

3,5-Dimethyl-1-(4-nitrophenyl)piperazine

Description

3,5-Dimethyl-1-(4-nitrophenyl)piperazine (CAS: 331652-58-5) is a piperazine derivative characterized by a nitro-substituted phenyl group at the 1-position and methyl groups at the 3- and 5-positions of the piperazine ring. Its synthesis typically involves nucleophilic substitution reactions, as inferred from related compounds (e.g., 1-(4-nitrophenyl)piperazine derivatives in and ). The nitro group enhances electron-withdrawing properties, influencing reactivity and applications in materials science and medicinal chemistry .

Properties

IUPAC Name |

3,5-dimethyl-1-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-14(8-10(2)13-9)11-3-5-12(6-4-11)15(16)17/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLZWKCJZSDBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385249 | |

| Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331652-58-5 | |

| Record name | 3,5-dimethyl-1-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with methylating agents. One common method is the alkylation of 1-(4-nitrophenyl)piperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperazines depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine, including 3,5-Dimethyl-1-(4-nitrophenyl)piperazine, exhibit potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the activity of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. For instance, modifications to the nitrophenyl group have been linked to enhanced efficacy against tumor growth in various models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it effectively inhibits both Gram-positive and Gram-negative bacteria. This property is particularly valuable for developing new antimicrobial agents in response to rising antibiotic resistance .

Pain Modulation

Research suggests that 3,5-Dimethyl-1-(4-nitrophenyl)piperazine may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound could enhance endocannabinoid signaling, leading to potential analgesic effects. In animal models, it has demonstrated significant reductions in pain responses associated with inflammatory and neuropathic conditions .

Building Block in Organic Synthesis

3,5-Dimethyl-1-(4-nitrophenyl)piperazine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This utility is particularly important for synthesizing new pharmaceutical compounds and studying structure-activity relationships (SAR) in drug development.

Precursor for Novel Compounds

The compound's structure allows it to be used as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers have explored modifications to the piperazine ring and the nitrophenyl substituent to develop new agents targeting specific biological pathways .

Study 1: Anticancer Efficacy

In a study focusing on Bcl-2/Bcl-xL inhibitors, researchers modified the nitro group of similar piperazine derivatives to enhance their anticancer efficacy. The results indicated that certain modifications led to increased potency against cancer cell lines, suggesting a promising avenue for further exploration with 3,5-Dimethyl-1-(4-nitrophenyl)piperazine .

Study 2: Antimicrobial Screening

A comprehensive screening of various substituted piperazines revealed that 3,5-Dimethyl-1-(4-nitrophenyl)piperazine exhibited significant antimicrobial activity against common bacterial strains. This finding highlights its potential application in developing new treatments for bacterial infections .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogues

- 1-(2,3-Dichlorophenyl)piperazine : Used in dopamine D3 receptor ligands (e.g., compound 7p in ), this derivative exhibits a molecular weight of 484 g/mol (LC/MS) and 46% synthetic yield. The chloro groups increase lipophilicity, enhancing blood-brain barrier permeability compared to the nitro-substituted analogue .

- 1-(2-Trifluoromethylphenyl)piperazine : Incorporated into pentanamide derivatives (e.g., 7k in ), the CF3 group provides steric bulk and metabolic stability, contrasting with the nitro group’s electron-withdrawing effects .

Methoxy- and Alkyl-Substituted Analogues

- 4-(4-Methoxyphenyl)piperazine : Used in coumarin-based 5-HT1A receptor agents (), the methoxy group donates electron density, altering binding affinity compared to nitro derivatives.

- 1-(3,5-Dimethylphenyl)piperazine : Featured in antimicrobial thiadiazoles (), the methyl groups enhance hydrophobic interactions in bacterial membranes, unlike the nitro group’s polar effects .

Piperazine Ring Modifications

- 3,5-Dimethylpiperazine Derivatives : describes 3,5-dimethyl-1-(phenylmethyl)piperazine (CAS: 162240-95-1), where benzyl substitution at N1 increases steric hindrance, reducing conformational flexibility compared to the 4-nitrophenyl analogue .

- Ethylene-Spaced Chromophores: Methacrylic polymers with ethylene-spaced 1-(4-nitrophenyl)piperazine units () exhibit tunable optical bandgaps (2.8–3.1 eV) due to reduced π-π stacking, a property absent in non-polymeric analogues .

Antimicrobial Activity

- Thiadiazole Derivatives : 3,5-Dimethyl-1-(4-nitrophenyl)piperazine precursors (e.g., compound 4 in ) yield thiadiazoles with potent activity against Bacillus mycoides (gram-positive bacteria), outperforming fluconazole in some cases (MIC: 8 µg/mL vs. 16 µg/mL) .

- Pyrazole-Piperazine Hybrids : Compound 4 (CAS: 380552-33-0, ) shows moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), attributed to the nitro group’s polarization effects .

Optoelectronic Properties

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Optical Properties of Piperazine-Based Polymers ()

| Polymer Design | Bandgap (eV) | Surface Roughness (nm) | Chromophore Spacing | Key Finding |

|---|---|---|---|---|

| Ethylene-spaced | 2.8 | 0.5 | 8.2 Å | Enhanced ICT for OLEDs |

| Directly linked | 3.1 | 1.2 | 5.6 Å | Reduced π-stacking for solar cells |

Biological Activity

3,5-Dimethyl-1-(4-nitrophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3,5-Dimethyl-1-(4-nitrophenyl)piperazine is with a molecular weight of approximately 233.29 g/mol. The compound features a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a nitrophenyl group at the 1 position.

Biological Activity Overview

Research indicates that 3,5-Dimethyl-1-(4-nitrophenyl)piperazine exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with similar piperazine structures can induce apoptosis in cancer cells by modulating apoptotic pathways. For instance, compounds derived from piperazine have been associated with the inhibition of cell proliferation in various cancer cell lines.

- Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activity, potentially reducing oxidative stress in cells.

- Cytotoxicity : Preliminary studies suggest that this compound may demonstrate cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of 3,5-Dimethyl-1-(4-nitrophenyl)piperazine can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression, particularly by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways.

- Apoptosis Induction : Research indicates that this compound may activate caspase pathways leading to programmed cell death in cancer cells. The modulation of BAX and Bcl-2 gene expressions is a critical aspect of this mechanism.

- Reactive Oxygen Species (ROS) Modulation : The ability to reduce ROS levels may play a role in its cytoprotective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Inhibits proliferation in various cell lines |

Case Study: Antitumor Effects

In a study evaluating compounds structurally similar to 3,5-Dimethyl-1-(4-nitrophenyl)piperazine, it was found that they significantly inhibited the growth of human cancer cell lines such as HCT-116 and MCF-7. The mechanism involved the activation of apoptotic pathways characterized by increased levels of pro-apoptotic proteins (BAX) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Case Study: Antioxidant Mechanism

Another investigation highlighted the antioxidant potential of nitro-substituted piperazines. The study reported that these compounds effectively scavenged free radicals and reduced lipid peroxidation levels in treated cells, suggesting their therapeutic relevance in oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.